molecular formula C12H18OSi B3048845 Ethanone, 1-[4-[(trimethylsilyl)methyl]phenyl]- CAS No. 1833-48-3

Ethanone, 1-[4-[(trimethylsilyl)methyl]phenyl]-

Cat. No.: B3048845
CAS No.: 1833-48-3
M. Wt: 206.36 g/mol
InChI Key: JSOMWYBZKIAMHC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-[(trimethylsilyl)methyl]phenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethanone, 1-[4-[(trimethylsilyl)methyl]phenyl]- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-[(trimethylsilyl)methyl]phenyl]- involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(2,4,5-trimethylphenyl)-
  • Ethanone, 1-(4-methylphenyl)-

Uniqueness

Ethanone, 1-[4-[(trimethylsilyl)methyl]phenyl]- is unique due to the presence of the trimethylsilyl group, which imparts distinct physical and chemical properties. This makes it more stable and reactive compared to similar compounds without the silyl group .

Biological Activity

Ethanone, 1-[4-[(trimethylsilyl)methyl]phenyl]- is a compound with significant potential in various biological applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antioxidant and anticancer properties, as well as its structural characteristics that contribute to these effects.

Chemical Structure and Properties

  • Molecular Formula : C12H18OSi
  • Molar Mass : 206.36 g/mol
  • IUPAC Name : Ethanone, 1-[4-[(trimethylsilyl)methyl]phenyl]-

The presence of the trimethylsilyl group enhances the lipophilicity and stability of the compound, which can influence its biological interactions.

Antioxidant Activity

Ethanone derivatives have been studied for their antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity of Ethanone derivatives can be assessed using methods such as the DPPH radical scavenging assay.

Case Study: Antioxidant Activity Assessment

In a comparative study of various ethanone derivatives, it was found that certain modifications to the phenyl ring significantly increased antioxidant activity. For instance:

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
Ethanone Derivative A79.62%1.37 times higher than ascorbic acid
Ethanone Derivative B65.7%Comparable to ascorbic acid
Ethanone Derivative C58.2%Lower than ascorbic acid

This data indicates that specific structural features can enhance the compound's ability to neutralize free radicals effectively.

Anticancer Activity

The anticancer potential of Ethanone derivatives has also been explored through various in vitro studies. The MTT assay is commonly used to evaluate cytotoxicity against cancer cell lines.

Research Findings on Anticancer Activity

In a study evaluating the cytotoxic effects of ethanone derivatives against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, the following results were observed:

CompoundCell LineIC50 (µM)
Ethanone Derivative DU-8710.5
Ethanone Derivative EMDA-MB-23115.2

These results suggest that certain derivatives exhibit selective cytotoxicity towards specific cancer cell types, highlighting their potential as therapeutic agents.

The biological activity of ethanone derivatives may be attributed to several mechanisms:

  • Free Radical Scavenging : The ability to donate electrons and neutralize free radicals.
  • Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : Interfering with pathways involved in cell proliferation and survival.

Properties

IUPAC Name

1-[4-(trimethylsilylmethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OSi/c1-10(13)12-7-5-11(6-8-12)9-14(2,3)4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOMWYBZKIAMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465775
Record name Ethanone, 1-[4-[(trimethylsilyl)methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1833-48-3
Record name Ethanone, 1-[4-[(trimethylsilyl)methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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